3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and the piperidine ring separately, followed by their coupling.
Preparation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Preparation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of the pyridine and piperidine rings. This can be achieved through nucleophilic substitution reactions, where the methoxy group on the pyridine ring reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chloro groups, potentially converting them to hydrogen atoms.
Substitution: The chloro groups on the pyridine and benzoyl rings can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the pyridine and piperidine rings, along with the chloro and methoxy substituents, may confer interesting pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The chloro and methoxy groups could play a role in binding to the active site of enzymes or receptors, while the piperidine ring may enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}benzene
- 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}thiophene
Uniqueness
Compared to similar compounds, 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine stands out due to the presence of the pyridine ring, which can participate in additional types of chemical reactions, such as coordination with metal ions. This makes it a more versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-25-17-3-2-14(20)10-15(17)19(24)23-8-5-13(6-9-23)12-26-18-4-7-22-11-16(18)21/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHCMAYTXPLBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.